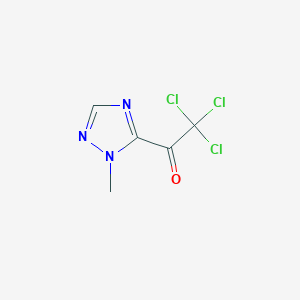

2,2,2-三氯-1-(1-甲基-1H-1,2,4-三唑-5-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” is a chemical compound with the formula C6H5Cl3N2O. It has a molecular weight of 227.48 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of optically active antifungal azoles were prepared from the triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol by an SN2 displacement reaction with the anion of an azolone and subsequent ring-opening reaction with 1H-1,2,4-triazole . Another method involved the use of tert-butanol peroxide as an oxidant and ether as a solvent and reactant at 80°C, yielding the target products in high yield (86%) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” include a density of 1.56±0.1 g/cm3 (Predicted), a melting point of 83-84 °C, and a boiling point of 272.3±50.0 °C (Predicted) .科学研究应用

Synthesis of Pyrrole-Imidazole Polyamide Oligomers

This compound is used as a reactant in the synthesis of pyrrole-imidazole polyamide oligomers. These oligomers are significant for their DNA-binding capabilities, which can be utilized in gene regulation and molecular biology research .

Fluorescent Dye Intermediate

It serves as an intermediate in the production of fluorescent dyes. These dyes are crucial for bio-labeling and bio-imaging studies, aiding in the visualization of cellular and molecular processes .

Cancer Research

Derivatives of this compound have been evaluated for their selectivity against cancer cell lines, indicating potential applications in cancer treatment research .

Drug Design and Discovery

The structural features of this compound make it a candidate for drug design and discovery efforts, particularly in designing molecules with specific binding affinities.

ChemicalBook - Uses of 1-Methyl-2-(trichloroacetyl)imidazole ChemBK - Fluorescent dye intermediate BMC Chemistry - Evaluation of novel 1,2,4-triazole derivatives

未来方向

The future directions for “2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the broad range of activities exhibited by 1,2,4-triazoles, they could be important in the development of new drugs .

作用机制

Target of Action

It’s known that many imidazole and triazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that these compounds may interact with a variety of biological targets.

Mode of Action

The nitrogen atoms in the imidazole and triazole rings are known to actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the target enzyme, leading to the observed biological effects.

Pharmacokinetics

It’s known that imidazole and triazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Action Environment

It’s known that the compound is sensitive to light and humidity , which could affect its stability and efficacy.

属性

IUPAC Name |

2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCMIMLIPJZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564242 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone | |

CAS RN |

131758-17-3 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)